molecular formula C6H4F2N2O2 B2743655 3-(Difluoromethyl)-2-nitropyridine CAS No. 1804933-80-9

3-(Difluoromethyl)-2-nitropyridine

Cat. No. B2743655
CAS RN: 1804933-80-9
M. Wt: 174.107
InChI Key: SIOKMXYIQKHUGW-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-2-nitropyridine” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of “3-(Difluoromethyl)-2-nitropyridine” involves several steps. The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoracetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is then followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-2-nitropyridine” is complex and involves several key components. The structure includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-2-nitropyridine” are diverse and complex. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Pharmaceutical Research

3-(Difluoromethyl)-2-nitropyridine: is a valuable compound in pharmaceutical research due to its potential to introduce difluoromethyl groups into bioactive molecules. This modification can significantly enhance the metabolic stability, solubility, and lipophilicity of pharmaceuticals . The compound’s ability to act as a lipophilic hydrogen bond donor makes it particularly interesting for designing new drug candidates with improved pharmacokinetic properties.

Agrochemical Development

In agrochemical science, 3-(Difluoromethyl)-2-nitropyridine can be used to synthesize compounds with difluoromethyl groups, which are known to confer increased resistance to metabolic degradation. This leads to the development of more effective and longer-lasting pesticides and herbicides .

Material Science

The introduction of difluoromethyl groups into materials can alter their physical properties, such as thermal stability and chemical resistance3-(Difluoromethyl)-2-nitropyridine serves as a precursor in the synthesis of such materials, potentially leading to innovations in the production of high-performance polymers and coatings .

Catalysis Studies

Catalysts containing difluoromethyl groups can exhibit unique reactivity and selectivity profiles. Researchers can use 3-(Difluoromethyl)-2-nitropyridine to explore novel catalytic systems that may improve the efficiency of chemical reactions, particularly in the field of green chemistry .

Late-stage Functionalization

The compound is instrumental in late-stage functionalization, where difluoromethyl groups are introduced at the final stages of synthetic protocols. This strategy is applied to heteroaromatics and can streamline the access to molecules of pharmaceutical relevance .

Radiolabelling and Imaging

3-(Difluoromethyl)-2-nitropyridine: can be used in the development of radiolabelling techniques, particularly in the synthesis of ^18F-labelled molecules for positron emission tomography (PET) imaging. This application is crucial for non-invasive diagnostic procedures and drug development studies .

properties

IUPAC Name

3-(difluoromethyl)-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)4-2-1-3-9-6(4)10(11)12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKMXYIQKHUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2-nitropyridine

CAS RN

1804933-80-9
Record name 3-(difluoromethyl)-2-nitropyridine
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